molecular formula C14H19NO2Sn B12721202 Triethyltin phthalimide CAS No. 53583-69-0

Triethyltin phthalimide

Cat. No.: B12721202
CAS No.: 53583-69-0
M. Wt: 352.02 g/mol
InChI Key: OTTQJYPKVDFFHD-UHFFFAOYSA-M
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Description

Triethyltin phthalimide is an organotin compound that features a phthalimide moiety bonded to a triethyltin group Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethyltin phthalimide typically involves the reaction of phthalimide with triethyltin chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:

Phthalimide+Triethyltin chlorideTriethyltin phthalimide+Hydrochloric acid\text{Phthalimide} + \text{Triethyltin chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} Phthalimide+Triethyltin chloride→Triethyltin phthalimide+Hydrochloric acid

The reaction is often conducted in a solvent such as toluene or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Triethyltin phthalimide undergoes various chemical reactions, including:

    Oxidation: The tin center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced under specific conditions to form lower oxidation state tin species.

    Substitution: The triethyltin group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.

Major Products Formed

    Oxidation: Higher oxidation state tin compounds.

    Reduction: Lower oxidation state tin species.

    Substitution: Various substituted phthalimide derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its biological activity and potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of triethyltin phthalimide involves its interaction with biological molecules and cellular pathways. The triethyltin group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The phthalimide moiety may also contribute to the compound’s biological activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Triethyltin acetate
  • Triethyltin hydroxide
  • Triethyltin chloride

Comparison

Triethyltin phthalimide is unique due to the presence of the phthalimide moiety, which imparts distinct chemical and biological properties. Compared to other triethyltin compounds, this compound may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

53583-69-0

Molecular Formula

C14H19NO2Sn

Molecular Weight

352.02 g/mol

IUPAC Name

2-triethylstannylisoindole-1,3-dione

InChI

InChI=1S/C8H5NO2.3C2H5.Sn/c10-7-5-3-1-2-4-6(5)8(11)9-7;3*1-2;/h1-4H,(H,9,10,11);3*1H2,2H3;/q;;;;+1/p-1

InChI Key

OTTQJYPKVDFFHD-UHFFFAOYSA-M

Canonical SMILES

CC[Sn](CC)(CC)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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